molecular formula C12H22O11 B014275 3-O-alpha-D-Mannopyranosyl-D-mannopyranose CAS No. 23745-85-9

3-O-alpha-D-Mannopyranosyl-D-mannopyranose

Cat. No. B014275
CAS RN: 23745-85-9
M. Wt: 342.3 g/mol
InChI Key: QIGJYVCQYDKYDW-VXSGSMIHSA-N
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Description

3-O-alpha-D-Mannopyranosyl-D-mannopyranose is an enzyme with the systematic name UDP-D-xylose:3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase . This enzyme catalyses a chemical reaction involving UDP-xylose and 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose .


Molecular Structure Analysis

The molecular formula of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose is C12H22O11 . It has an average mass of 342.297 Da and a monoisotopic mass of 342.116211 Da .


Chemical Reactions Analysis

The enzyme 3-O-alpha-D-Mannopyranosyl-D-mannopyranose xylosylphosphotransferase catalyses the following chemical reaction: UDP-xylose + 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose UMP + 3-O-(6-O-alpha-D-xylosylphospho-alpha-D-mannopyranosyl)-alpha-D-mannopyranose .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose include a density of 1.8±0.1 g/cm3, a boiling point of 690.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.9 mmHg at 25°C . It also has an enthalpy of vaporization of 115.7±6.0 kJ/mol and a flash point of 371.4±31.5 °C .

Scientific Research Applications

Structural Studies in Yeast Mannans

Yeast mannans, which contain both α- and β-linked D-mannopyranose units, have been studied for their structural properties . The research found that the Pichia pastoris mannan probably has an α-(1+6)-D-mannopyranosyl main-chain substituted in the 2-positions with a substantial proportion of 0-α-D-mannopyranosyl-(1+2)-O-(3-β-mannopyranosyl-(1+2)-0-(3-β-mannopyranosyl- (1 ->2) - 0 -α-mannopyranosyl side-chains . This research provides valuable insights into the structural properties of yeast mannans and their potential applications.

Preparation of 3,6-Branched Mannose Trisaccharides

A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been reported . This method was used to prepare a 3,6-branched α-D-mannosyl trisaccharide in 50.4% total yield using p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as the starting material . This research opens up new possibilities for the synthesis of complex carbohydrates.

Synthesis of Mannose-Containing Derivatives

2,3-O-Isopropylidene-α-D-mannopyranosides are important building blocks in the synthesis of mannose-containing derivatives . These derivatives have a wide range of applications in various fields, including pharmaceuticals, food industry, and biochemistry.

Taxonomic Studies

The proton magnetic resonance (p.m.r.) spectra of yeast mannans and galactomannans have been studied and used in structural and taxonomic studies . The high field signals were of interest as they suggested β-D-pyranoside units . This research contributes to our understanding of the taxonomy of yeasts and other organisms.

Biological Processes

Many carbohydrates isolated from natural products, including mannose-containing compounds, have been found to be involved in a wide range of biological processes .

Oligosaccharide Synthesis

The isopropylidene moiety is one of the frequently used protecting groups in oligosaccharide synthesis for the temporary protection of hydroxyl groups . This research has significant implications for the synthesis of oligosaccharides, which are important in various fields, including biochemistry, medicine, and food science.

properties

IUPAC Name

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-VXSGSMIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283142
Record name 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-alpha-D-Mannopyranosyl-D-mannopyranose

CAS RN

23745-85-9
Record name 3-O-α-D-Mannopyranosyl-D-mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23745-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha-Mannobiose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.ALPHA.-MANNOBIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YP9VS8BNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the structural characterization of 3α-Mannobiose?

A1: 3α-Mannobiose, also known as 3-O-α-D-Mannopyranosyl-D-mannopyranose, is a disaccharide composed of two mannose units linked by an α(1→3) glycosidic bond. While specific spectroscopic data is not provided in the abstracts, the molecular formula and weight can be deduced as C12H22O11 and 342.3 g/mol, respectively.

Q2: How does 3α-Mannobiose interact with biological targets?

A2: One study investigates the interaction of 3α-Mannobiose with a lectin from the plant Medicago evoluta []. Lectins are proteins that bind specifically to carbohydrates. This interaction suggests that 3α-Mannobiose could play a role in biological recognition processes. Further research is needed to fully understand the downstream effects of this interaction.

Q3: How does 3α-Mannobiose compare to other disaccharides in terms of fragmentation patterns?

A3: Research utilizing Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry highlighted differences in fragmentation patterns between 3α-Mannobiose and its isomer, 2α-Mannobiose, which differs in the position of the glycosidic linkage []. This suggests that the specific linkage type influences the energy required for fragmentation and can provide valuable structural information.

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